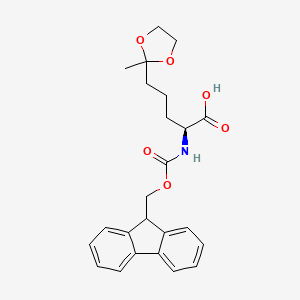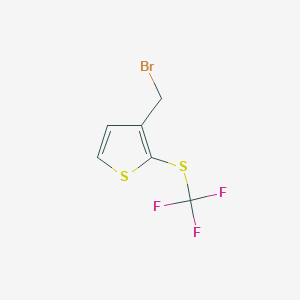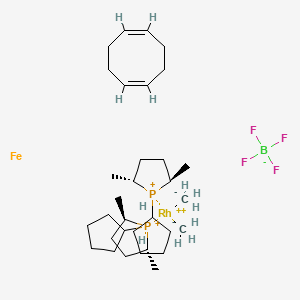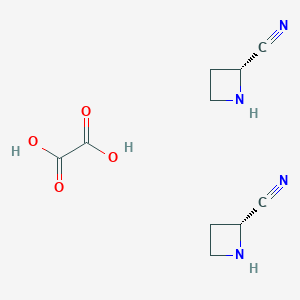
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The presence of the 1,3-dioxolane ring adds to its structural complexity and potential reactivity. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid typically involves multiple steps:
Formation of the 1,3-dioxolane ring: This can be achieved through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst.
Introduction of the amino acid moiety: The amino acid derivative is then introduced, often through a coupling reaction with the dioxolane intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can target the dioxolane ring or other functional groups within the molecule.
Substitution: The amino group can participate in substitution reactions, especially when the Fmoc group is removed.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and can be facilitated by bases or acids depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring can lead to the formation of carboxylic acids or other oxidized derivatives .
Scientific Research Applications
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid depends on its specific application. In peptide synthesis, for example, the Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions . The dioxolane ring can also influence the reactivity and stability of the compound, affecting its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-hexanoic acid: Similar structure but with a longer carbon chain.
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-butanoic acid: Similar structure but with a shorter carbon chain.
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-propanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
The uniqueness of (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid lies in its specific combination of the Fmoc-protected amino group and the 1,3-dioxolane ring. This combination provides a unique set of reactivity and stability characteristics that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-methyl-1,3-dioxolan-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(30-13-14-31-24)12-6-11-21(22(26)27)25-23(28)29-15-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,20-21H,6,11-15H2,1H3,(H,25,28)(H,26,27)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGSYOZTRUZOSZ-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCCO1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6302076.png)



![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)
![Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)
![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B6302128.png)
![[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride](/img/structure/B6302138.png)



![3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302162.png)
